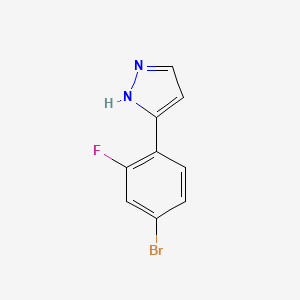

3-(4-bromo-2-fluorophenyl)-1H-pyrazole

Descripción general

Descripción

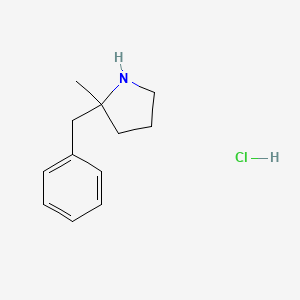

“3-(4-bromo-2-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring attached to a phenyl ring which is substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Crystal Structure Analysis : A study by Loh et al. (2013) focused on synthesizing pyrazole compounds, including variants similar to 3-(4-bromo-2-fluorophenyl)-1H-pyrazole. They used chalcones and hydrazine hydrate in the presence of aliphatic acids. X-ray single crystal structure determination was employed for structural characterization (Loh et al., 2013).

Molecular Structure and Synthesis : Sathish et al. (2018) synthesized 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, a compound related to this compound. They utilized FT-IR, NMR, and X-ray diffraction for characterization and explored the molecular structure using Density Functional Theory (DFT) methods (Sathish et al., 2018).

Antimicrobial Studies

Antimicrobial Properties : Research by Raval et al. (2012) investigated heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3 H )-one derivatives, which demonstrated significant biological activity. These compounds, related to this compound, were evaluated for their antimicrobial activity (Raval et al., 2012).

Antibacterial and Antifungal Activities : A study by Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including compounds structurally similar to this compound, and screened them for antibacterial and antifungal activities. The study provided insights into the potential use of these compounds in combating microbial infections (Ragavan et al., 2010).

Potential Anticancer Applications

- Anticancer Agent Research : A study by Wang et al. (2017) designed and synthesized a series of pyrazoline derivatives, including structures akin to this compound. They evaluated these compounds for antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Wang et al., 2017).

Tautomerism and Crystallography

- Tautomerism and Crystal Structure : Research on compounds like this compound, conducted by Trofimenko et al. (2007), explored tautomerism in solid-state and solution using magnetic resonance spectroscopy and X-ray crystallography. Such studies are crucial for understanding the structural dynamics of pyrazole derivatives (Trofimenko et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 3-(4-bromo-2-fluorophenyl)-1H-pyrazole is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a secondary route for glucose metabolism .

Mode of Action

This compound acts as an Aldose Reductase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glucose to sorbitol . This inhibition disrupts the metabolism of glucose via the polyol pathway .

Biochemical Pathways

The compound affects the polyol pathway , a metabolic pathway that converts glucose to fructose . By inhibiting Aldose Reductase, the first step of this pathway is suppressed, preventing the conversion of glucose to sorbitol . This action can slow or reduce the progression of conditions like diabetic polyneuropathy .

Result of Action

By inhibiting Aldose Reductase and disrupting the polyol pathway, this compound can help to mitigate the cellular and molecular effects of chronic hyperglycemia . This includes reducing the accumulation of sorbitol, which can cause osmotic stress and oxidative damage in cells .

Propiedades

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYHHBUQIXUYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)

amine dihydrochloride](/img/structure/B1448424.png)